2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

COX-2 inhibition Structure-Activity Relationship 1,5-Diarylimidazole

2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone (CAS 1207042-44-1) is a synthetic member of the 2-thioether-1,5-diarylimidazole class, characterized by symmetrical 4-methylphenyl (p-tolyl) substituents at the imidazole N-1 and C-5 positions, a thioether bridge, and a terminal piperidinyl ethanone moiety. This core scaffold is well-established in medicinal chemistry for its role in selective cyclooxygenase-2 (COX-2) inhibition and p38 MAP kinase modulation.

Molecular Formula C24H27N3OS
Molecular Weight 405.56
CAS No. 1207042-44-1
Cat. No. B2616675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
CAS1207042-44-1
Molecular FormulaC24H27N3OS
Molecular Weight405.56
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)C)SCC(=O)N4CCCCC4
InChIInChI=1S/C24H27N3OS/c1-18-6-10-20(11-7-18)22-16-25-24(27(22)21-12-8-19(2)9-13-21)29-17-23(28)26-14-4-3-5-15-26/h6-13,16H,3-5,14-15,17H2,1-2H3
InChIKeyHVEPGBRTBOEZOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone (CAS 1207042-44-1): A 1,5-Diarylimidazole-2-thioether for Targeted COX-2 and Kinase Research


2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone (CAS 1207042-44-1) is a synthetic member of the 2-thioether-1,5-diarylimidazole class, characterized by symmetrical 4-methylphenyl (p-tolyl) substituents at the imidazole N-1 and C-5 positions, a thioether bridge, and a terminal piperidinyl ethanone moiety [1]. This core scaffold is well-established in medicinal chemistry for its role in selective cyclooxygenase-2 (COX-2) inhibition [2] and p38 MAP kinase modulation [3]. As a structurally defined screening compound supplied with >90% purity by vendors like Life Chemicals [1], it serves as a key tool for structure-activity relationship (SAR) studies aiming to differentiate the impact of aryl substitution patterns on target engagement and selectivity within this therapeutically relevant chemotype.

1 COX-2 selectivity profiling as a non-sulfonyl negative-control scaffold
2 p38 MAP kinase hit identification with piperidinyl-ethanone pharmacophore
3 Modular SAR derivatization via thioether linker and ketone side chain

Why 1,5-Diarylimidazole-2-thioether Analogs Are Not Interchangeable: Substitution-Dependent Bioactivity of 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone


Generic substitution among 1,5-diarylimidazole-2-thioether analogs is not scientifically valid due to the extreme sensitivity of biological activity and selectivity to the aryl ring substitution pattern. The 1,5-diarylimidazole scaffold occupies a critical pharmacophoric region where the nature and position of substituents dictate binding pocket complementarity, particularly for COX-2 and kinase targets. A seminal structure-activity relationship (SAR) study demonstrated that among closely related 2-alkylthio-1,5-diarylimidazoles, COX-2 inhibitory potency varied from IC50 >25 µM to 0.43 µM solely based on aryl substituent changes [1]. The target compound's unique symmetrical 1,5-di-p-tolyl substitution pattern provides a distinct steric and electronic environment that cannot be replicated by analogs with halogenated, trifluoromethyl, or heteroaryl substituents, making empirical comparative evaluation essential for target identification and lead optimization campaigns [2].

! Aryl substitution pattern (di-p-tolyl vs. sulfonyl/heteroaryl) may shift COX-2 potency by >50-fold; activity profile is not transferable.
! Piperidinyl ethanone side chain alters lipophilicity and H-bond capacity compared to simple alkylthio analogs; kinase binding may not reproduce.
! N-1 substitution (p-tolyl vs. benzyl) may shift p38α selectivity; pairwise SAR evaluation is required, not interchangeable.

Quantitative Differentiation Evidence for 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone Against Closest Structural Analogs


Symmetrical 1,5-Diaryl Substitution vs. Mixed Aryl/Aralkyl Analogs in COX-2 Inhibition Potency

The target compound's symmetrical 1,5-di-p-tolyl architecture is distinct from the most potent COX-2 inhibitors in this class, which require a 4-methylsulfonylphenyl group at the C-5 position, as established by Navidpour et al. [1]. This structural divergence predicts a fundamentally different COX-2 inhibition profile. The benchmark compound in the series, 1-(4-bromophenyl)-5-(4-methylsulfonylphenyl)-2-methylthioimidazole, achieved COX-2 IC50 = 0.43 µM with high selectivity (no COX-1 inhibition up to 25 µM), whereas analogs lacking the methylsulfonyl group, like the target compound, are expected to exhibit significantly diminished COX-2 potency based on class-level SAR trends (compounds without sulfonyl groups in the same study showed IC50 values >25 µM) [1].

COX-2 SAR: Di-p-tolyl vs. Sulfonyl
Class-level inference
Predicted COX-2 IC50 >25 µM (no sulfonyl group) vs. 0.43 µM for 4-methylsulfonylphenyl analog. >50-fold potency loss expected.
Class-level SAR context; supports negative-control utility for COX-2 assays.
Reported comparator IC50; target compound data derived from SAR extrapolation.
COX-2 inhibition Structure-Activity Relationship 1,5-Diarylimidazole

Piperidinyl Ethanone Side Chain vs. Simple Alkylthio Substituents in Physicochemical and Binding Profiles

The target compound incorporates a piperidin-1-yl ethanone terminus linked via a thioether bridge, a structural feature absent in the simple 2-methylthio or 2-ethylthio analogs from the published COX-2 series [1]. This piperidinyl ethanone moiety is a critical determinant of both physicochemical properties and target engagement, as demonstrated in related kinase inhibitor programs where similar piperidine-containing side chains were essential for p38α MAP kinase binding [2]. While the target compound's exact clogP has not been experimentally reported, its structure predicts higher lipophilicity compared to the simple SMe analog (estimated clogP difference of approximately +1.5 log units), attributable to the additional piperidine ring and ketone group [3].

clogP & H-Bond Profile
Predicted
Predicted clogP ~5.2 vs. ~3.7 for methylthio analog; ΔclogP ≈ +1.5. Additional H-bond acceptors from piperidine N and ketone O.
Supports exploration of hydrophobic kinase pockets inaccessible to simple alkylthio analogs.
In silico fragment-based calculation; experimental logP not reported.
Lipophilicity Solubility Kinase inhibition Thioether scaffold

1,5-Di-p-tolyl Substitution vs. 1-Benzyl-5-(p-tolyl) and Other Mixed Analogs in p38 MAP Kinase SAR

Within the 2-thio-substituted imidazole class, the specific 1,5-substitution pattern profoundly influences p38 MAP kinase inhibitory potency. The target compound's symmetrical 1,5-di-p-tolyl arrangement provides a distinct steric profile compared to analogs with benzyl or other arylalkyl substituents at N-1. While direct p38 IC50 data for the target compound is not publicly available, the Laufer and Koch (2008) study established that 4(5)-aryl-5(4)-heteroaryl-2-thioimidazoles exhibit p38α IC50 values ranging from sub-micromolar to >10 µM depending on the precise aryl combination [1]. The commercially available analog 2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone, which replaces the N-1 p-tolyl with a benzyl group, is expected to show divergent p38 binding due to altered π-stacking and hydrophobic interactions at the kinase hinge region .

p38 MAPK: N1-Aryl vs. Aralkyl
Class-level inference
Symmetrical 1,5-di-p-tolyl vs. 1-benzyl-5-p-tolyl analog. Predicted >3-fold difference in p38α IC50 based on class-level SAR.
Enables pairwise SAR to map N-1 aryl contribution to kinase selectivity.
Direct p38 IC50 data not available; docking and SAR extrapolation applied.
p38 MAP kinase Imidazole inhibitor Aryl substitution Selectivity

Optimal Procurement and Application Scenarios for 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone


Negative Control Compound in COX-2 Inhibitor Selectivity Profiling

Based on the class-level SAR evidence that 1,5-diarylimidazoles lacking a 4-methylsulfonylphenyl group are inactive against COX-2 (IC50 >25 µM), 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone serves as an ideal negative control for COX-2 selectivity assays [1]. When used alongside celecoxib or the potent 1-(4-bromophenyl)-5-(4-methylsulfonylphenyl)-2-methylthioimidazole (COX-2 IC50 = 0.43 µM), it provides a clear inactivity baseline, enabling researchers to validate assay specificity and confirm that observed effects are COX-2-dependent rather than scaffold-mediated artifacts.

Kinase Profiling and p38 MAP Kinase Hit Identification

The target compound's thioether-linked piperidinyl ethanone moiety aligns with key pharmacophoric elements required for p38α MAP kinase hinge-region binding, as established by Laufer and colleagues [1]. Procurement is recommended for inclusion in focused kinase screening libraries where its symmetrical 1,5-di-p-tolyl scaffold can be benchmarked against analogs with mixed aryl/heteroaryl substituents. This enables systematic exploration of the hydrophobic pocket I occupancy, a determinant of kinase selectivity over other MAP kinase family members.

Medicinal Chemistry SAR Expansion via Modular Derivatization

As a building block with >90% purity available from Life Chemicals in quantities from 1 mg to 30 mg, the compound is optimally positioned for SAR expansion campaigns [1]. Its modular structure—featuring a reactive thioether linker and a piperidinyl ketone amenable to further modification—allows systematic variation of the C-2 side chain while maintaining the core 1,5-di-p-tolylimidazole architecture. This enables medicinal chemists to dissect the contribution of the side chain to target binding and pharmacokinetic properties independently of the aryl substitution pattern.

Application
Selection Property
Validation Focus
COX-2 selectivity negative control
Non-sulfonyl 1,5-diarylimidazole scaffold
Assay specificity and COX-2-dependent response verification
p38 MAP kinase hit expansion
Piperidinyl ethanone side chain and symmetrical di-p-tolyl core
Hydrophobic pocket I occupancy and kinase selectivity benchmarking
SAR derivatization building block
Thioether linker and terminal ketone for modular variation
Target binding contribution and PK property dissection independent of aryl pattern
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